(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H10ClNS and its molecular weight is 175.67. The purity is usually 95%.
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Scientific Research Applications
Lewis Acid-Catalyzed Ring-Opening Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been demonstrated to proceed at room temperature, preserving the enantiomeric purity of the cyclopropane. This methodology has been applied in the enantioselective synthesis of compounds with potential pharmacological applications, illustrating the utility of cyclopropane derivatives in organic synthesis (Lifchits & Charette, 2008).
Biocatalytic Approaches for Anti-thrombotic Agent Synthesis
Biocatalytic routes have been explored for synthesizing cyclopropyl amine (1R,2S)-2, a key building block for the anti-thrombotic agent ticagrelor. Using ketoreductase, amidase, or lipase biocatalysts, high enantiomeric excesses were achieved, showcasing the potential of biocatalysis in the efficient synthesis of pharmacologically important molecules (Hugentobler et al., 2016).
Synthesis of Structurally Diverse Libraries
The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions has been reported to generate a structurally diverse library of compounds. This work highlights the versatility of thiophene derivatives in the synthesis of a wide array of structurally varied compounds, further underlining the significance of cyclopropane and thiophene derivatives in chemical synthesis (Roman, 2013).
Development of Hydrolytic Resolution Processes
An efficient hydrolytic resolution process for preparing (1R,2R)-DFPCPCA from trans-2-(3,4-difluorophenyl)cyclopropyl 1,2,4-azolide using an immobilized Candida antarctica lipase B (CALB) showcases the application of enzymatic processes in the synthesis of key intermediates for pharmaceutical compounds. This study exemplifies the role of cyclopropylamine derivatives in the synthesis of ticagrelor, a platelet aggregation antagonist (Wang, Liu, & Tsai, 2019).
Mechanism of Action
Target of Action
Similar compounds such as (1r,2s)-2-phenylcyclopropanaminium have been found to interact with enzymes like monoamine oxidase .
Mode of Action
Related compounds like (1r,2s)-2-phenylcyclopropanaminium are known to inhibit monoamine oxidase, an enzyme that plays a crucial role in the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition can lead to an increase in the levels of these neurotransmitters, which may have implications in the treatment of conditions like depression and anxiety .
Biochemical Pathways
It can be inferred from related compounds that it may influence the monoamine neurotransmitter pathway .
Result of Action
Based on the action of similar compounds, it can be inferred that it may lead to an increase in the levels of certain neurotransmitters, potentially impacting mood and behavior .
Properties
IUPAC Name |
(1R,2S)-2-thiophen-3-ylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c8-7-3-6(7)5-1-2-9-4-5;/h1-2,4,6-7H,3,8H2;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNOVUFYJPWBJR-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CSC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CSC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.